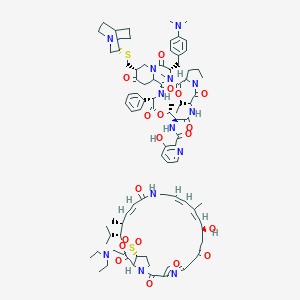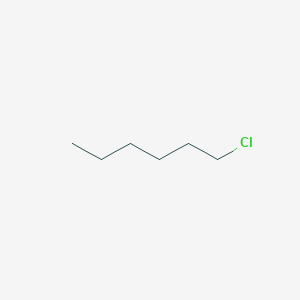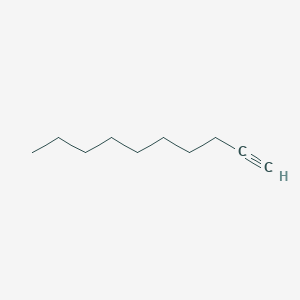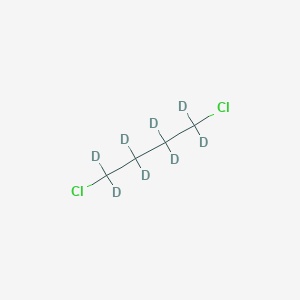
1,4-Dicloro butano-d8
Descripción general
Descripción
1,4-Dichlorobutane-d8 is a chloroalkane with the molecular formula ClCD2(CD2)2CD2Cl . It is one of several structural isomers of dichlorobutane . They are all colorless liquids of low flammability and are of interest for specialized synthetic uses .
Synthesis Analysis
1,4-Dichlorobutane can be obtained from 1,4-butanediol as well as from tetrahydrofuran . The production of 1,4-dichlorobutane involves the liquid phase reaction of tetrahydrofuran and hydrogen chloride .Molecular Structure Analysis
The linear formula of 1,4-Dichlorobutane-d8 is ClCD2(CD2)2CD2Cl . Its molecular weight is 135.06 .Chemical Reactions Analysis
1,4-Dichlorobutane can be used in the synthesis of 5-membered ring heterocycles . For example, treatment with sodium sulfide gives tetrahydrothiophene . Treatment with lithium wire gives 1,4-dilithiobutane .Physical And Chemical Properties Analysis
1,4-Dichlorobutane-d8 has a refractive index of 1.454 (lit.) . Its boiling point is 161-163 °C (lit.) and its melting point is -38 °C (lit.) . The density of 1,4-Dichlorobutane-d8 is 1.232 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Aplicaciones de Cromatografía de Gases (GC)
1,4-Dicloro butano-d8 se utiliza comúnmente como un estándar de referencia en la cromatografía de gases-líquidos (GLC). Su pureza isotópica (98% de deuterio) lo hace ideal para calibrar los tiempos de retención y evaluar el rendimiento de la columna. Los investigadores utilizan la GC para separar y analizar compuestos volátiles en diversas muestras, incluidas matrices ambientales, biológicas e industriales .
Estudios de Espectrometría de Fotoelectrones
En la espectrometría de fotoelectrones, this compound se ha empleado para analizar residuos de pesticidas. Al estudiar los niveles de energía de los fotoelectrones emitidos de este compuesto, los investigadores obtienen información sobre su estructura electrónica y características de enlace. Dichos estudios contribuyen a comprender el comportamiento de las moléculas orgánicas en diferentes entornos .
Síntesis Química y Etiquetado Isotópico
Los compuestos deuterados como this compound son herramientas valiosas en la síntesis orgánica. Los investigadores los utilizan para introducir isótopos estables en las moléculas, lo que permite investigaciones de mecanismos de reacción, cinética y vías metabólicas. El etiquetado isotópico ayuda a rastrear el destino de átomos específicos durante las transformaciones químicas .
Espectroscopia de RMN
La espectroscopia de resonancia magnética nuclear (RMN) se basa en la interacción entre los núcleos atómicos y los campos magnéticos. Los compuestos deuterados mejoran los experimentos de RMN al proporcionar señales distintas para los átomos de deuterio. Los investigadores utilizan this compound como solvente o estándar de referencia interno en estudios de RMN de otros compuestos .
Ciencia de Materiales y Química de Superficies
This compound se ha investigado por sus interacciones con superficies, incluidos óxidos metálicos, polímeros y catalizadores. Los investigadores estudian su comportamiento de adsorción, cobertura de superficie y reactividad. Comprender estas interacciones contribuye al diseño de materiales funcionales y catálisis heterogénea .
Estudios Ambientales
Aunque menos común, this compound se ha utilizado en la investigación ambiental. Su composición isotópica estable permite a los investigadores rastrear el destino de los compuestos orgánicos clorados en el suelo, el agua y el aire. Al estudiar sus vías de degradación, los científicos obtienen información sobre los procesos ambientales y el comportamiento de los contaminantes .
Mecanismo De Acción
Target of Action
1,4-Dichlorobutane-d8 is a chloroalkane with the molecular formula (CH2CH2Cl)2 . It is one of several structural isomers of dichlorobutane . .
Mode of Action
Halogenated aliphatic compounds, such as 1,4-Dichlorobutane-d8, are moderately or very reactive . Halogenated organics generally become less reactive as more of their hydrogen atoms are replaced with halogen atoms . This compound can react vigorously with oxidizing materials .
Pharmacokinetics
It is known that the compound is a colorless liquid, insoluble in water , with a density of 1.232 g/mL at 25 °C .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Dichlorobutane-d8. For instance, the compound is highly flammable and can form explosive mixtures with air . It is also insoluble in water, which can affect its distribution and action in aqueous environments .
Safety and Hazards
Propiedades
IUPAC Name |
1,4-dichloro-1,1,2,2,3,3,4,4-octadeuteriobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDRSWPQXHESDQ-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Cl)C([2H])([2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,4-dichlorobutane-d8 is a colorless liquid. May have sweet smell. Insoluble in water. | |
| Record name | 1,4-DICHLOROBUTANE-D8 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
83547-96-0 | |
| Record name | 1,4-DICHLOROBUTANE-D8 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20150 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butane-1,1,2,2,3,3,4,4-d8, 1,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083547960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 83547-96-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)
![1-[4-(2-Phenylethyl)benzyl]naphthalene](/img/structure/B165091.png)
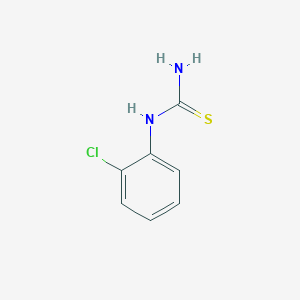
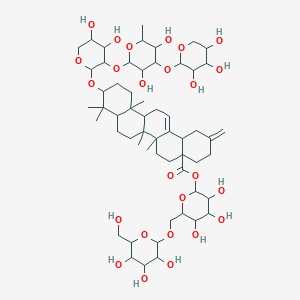
![4-[1-(Benzotriazol-1-yl)propyl]morpholine](/img/structure/B165097.png)


